(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also known as TAZAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .
Materials Science
In the field of materials science, 1,2,3-triazoles are used . They have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Mechanism of Action
Oxazoles
are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The oxazole ring is a component of many pharmaceutical drugs, such as the antihistaminic agents clemizole and astemizole, the antiulcer drugs omeprazole and pantoprazole, and the antiprotozoal and antibacterial drugs tinidazole and ornidazole .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of chemical and biological properties and have become an important synthon in the development of new drugs .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-10(8(2)18-14-7)11(17)15-5-9(6-15)16-12-3-4-13-16/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNNLMKPTDSQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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